molecular formula C6H11ClN4 B2856000 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride CAS No. 1909337-05-8

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride

Cat. No.: B2856000
CAS No.: 1909337-05-8
M. Wt: 174.63
InChI Key: IGUJBIGZJQPOLM-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10N4·HCl and a molecular weight of 174.63 g/mol. This compound is a derivative of triazolo[1,5-a]pyridine, featuring a triazole ring fused to a pyridine ring, and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Biology: It serves as a tool in studying biological systems and pathways. Medicine: It is investigated for its potential therapeutic properties in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride is structurally similar to other triazolo[1,5-a]pyridine derivatives, such as 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine and 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine. its unique structural features and reactivity profile distinguish it from these compounds, making it suitable for specific applications.

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Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N4•HCl
  • Molecular Weight : 182.63 g/mol
  • CAS Number : 1306604-59-0

1. Anticancer Properties

Recent studies highlight the compound's role as a potent inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis. A notable study reported that a derivative of this compound exhibited an IC50 value of 0.013 μM against ALK5 in kinase assays and showed high selectivity for this target over a panel of 320 kinases . The pharmacokinetic profile indicated an oral bioavailability of 51%, suggesting its potential for therapeutic use in cancer treatment.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Research into related triazolo compounds indicated that modifications could enhance their efficacy against viruses such as influenza A. Specifically, compounds targeting the PA-PB1 interface of the influenza virus polymerase demonstrated significant antiviral activity by disrupting critical protein interactions necessary for viral replication .

3. Neuroprotective Effects

Another area of exploration is the neuroprotective potential of triazolo derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways associated with neurodegenerative diseases. The exact mechanisms are still under investigation but may involve the inhibition of pro-apoptotic factors and enhancement of neurotrophic signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts primarily through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Protein Interaction Disruption : By interfering with protein-protein interactions critical for viral replication and cellular signaling, the compound exhibits both antiviral and anticancer properties.
  • Oxidative Stress Modulation : It may also exert effects by modulating oxidative stress responses in cells.

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
EW-7197ALK5 InhibitionIC50 = 0.013 μM; high selectivity and oral bioavailability (51%)
Triazolo DerivativeAntiviralEffective against influenza A by disrupting PA-PB1 interaction
Various TriazolesNeuroprotectionPotential protective effects against oxidative stress in neuronal cells

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6-8-5-3-1-2-4-10(5)9-6;/h1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUJBIGZJQPOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=N2)N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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